molecular formula C10H11F3OS B8080625 4-(3,4,5-Trifluorophenoxy)butane-1-thiol

4-(3,4,5-Trifluorophenoxy)butane-1-thiol

Cat. No.: B8080625
M. Wt: 236.26 g/mol
InChI Key: UGAMCZGGJBPLKI-UHFFFAOYSA-N
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Description

4-(3,4,5-Trifluorophenoxy)butane-1-thiol is a fluorinated organic compound featuring a thiol-terminated butane chain linked to a 3,4,5-trifluorophenoxy group.

Properties

IUPAC Name

4-(3,4,5-trifluorophenoxy)butane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3OS/c11-8-5-7(6-9(12)10(8)13)14-3-1-2-4-15/h5-6,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAMCZGGJBPLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)OCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 4-(3,4,5-Trifluorophenoxy)butane-1-thiol would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trifluorophenoxy)butane-1-thiol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biochemical pathways and interactions.

    Medicine: Potentially as a therapeutic agent or in drug development.

    Industry: In the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluorophenoxy)butane-1-thiol involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it likely involves binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

TD-9855 (4-[2-(2,4,6-Trifluorophenoxy)methyl)phenyl]piperidine)

  • Structure: Shares a trifluorophenoxy group but differs in backbone (piperidine vs. butane-thiol) and substituent positions (2,4,6- vs. 3,4,5-trifluorophenoxy) .
  • Pharmacology: Exhibits high affinity for monoamine transporters (SERT, NET), suggesting that trifluorophenoxy derivatives may modulate neurotransmitter reuptake .
  • Substituent positioning on the phenyl ring (2,4,6 vs. 3,4,5) could influence steric interactions in target binding pockets.

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol

  • Structure: Contains a trifluoromethylphenyl-thiazole core instead of a trifluorophenoxy-thiol system .
  • Physicochemical Properties :
    • Molecular Weight: 259.24 g/mol.
    • Melting Point: 107°C.
    • Purity: 97% (commercial grade) .
  • The thiazole ring may confer greater aromatic stability compared to the aliphatic thiol chain in the target compound.

Tabulated Comparison

Property 4-(3,4,5-Trifluorophenoxy)butane-1-thiol TD-9855 [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
Core Structure Butane-thiol + 3,4,5-trifluorophenoxy Piperidine + 2,4,6-trifluorophenoxy Thiazole + trifluoromethylphenyl
Molecular Weight Not reported Not reported 259.24 g/mol
Key Functional Group Thiol (-SH) Piperidine Methanol (-CH2OH)
Pharmacological Activity Unknown (inferred monoamine interaction) SERT/NET inhibitor Not reported
Thermal Stability Unknown Not reported mp = 107°C

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